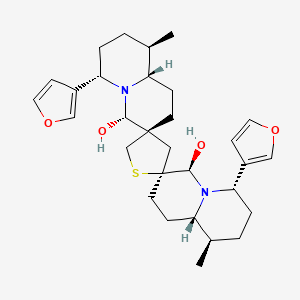

Dihydroxythiobinupharidine

Description

Overview of the Chemical Compound's Significance in Natural Product Chemistry

Dihydroxythiobinupharidine (DTBN) is a dimeric sesquiterpene thioalkaloid, a class of naturally occurring organic compounds isolated from aquatic plants of the Nuphar genus, commonly known as water lilies. biosynth.comresearchgate.net In the field of natural product chemistry, the significance of a compound is often determined by its potential to serve as a basis for new products, such as pharmaceuticals. numberanalytics.com Dihydroxythiobinupharidine is of considerable interest due to its unique chemical structure and a wide range of biological activities, making it a promising lead compound for drug development. biosynth.com

The compound's pleiotropic nature, meaning it can interact with multiple molecular targets, underscores its importance. nih.govnih.gov Research has demonstrated that Dihydroxythiobinupharidine exhibits a variety of potent biological properties, including:

Antiviral activity : It has shown efficacy against viruses such as SARS-CoV-2 and the measles virus. nih.govmdpi.com

Antibacterial activity : It is effective against multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). researchgate.netdoi.org

Antifungal activity : The compound has been shown to be active against several human pathogenic fungi. nih.govdoi.org

Anti-inflammatory properties : It can modulate inflammatory pathways, for instance, by inhibiting NF-κB. researchgate.netresearchgate.net

Anticancer and Anti-metastatic effects : Studies have revealed its ability to induce rapid apoptosis (programmed cell death) in various cancer cell lines and inhibit metastasis. neuroquantology.comunifi.itmdpi.com

This array of activities makes Dihydroxythiobinupharidine a significant subject of study for developing new therapeutic agents from natural sources. biosynth.comnih.gov

Table 1: Chemical Properties of Dihydroxythiobinupharidine

| Property | Value | Source |

|---|---|---|

| CAS Number | 30343-70-5 | biosynth.com |

| Chemical Formula | C₃₀H₄₂N₂O₄S | biosynth.com |

| Molecular Weight | 526.7 g/mol | biosynth.com |

| Type | Dimeric Sesquiterpene Thioalkaloid | researchgate.netnih.gov |

| Natural Source | Nuphar species (e.g., Nuphar lutea, Nuphar japonicum) | biosynth.comnih.govdoi.org |

Historical Context of Research on Dihydroxythiobinupharidine and Related Nuphar Alkaloids

The investigation of chemical constituents from plants in the Nymphaeaceae family, which includes the Nuphar genus, began in the late 19th and early 20th centuries. researchgate.net Alkaloids were first identified in Nuphar luteum in 1879. researchgate.net Early research in the 1930s led to the isolation of several monomeric alkaloids, such as nupharine and nupharidine, from Nuphar luteum. researchgate.netdoctorlib.org

The discovery of the more complex, sulfur-containing dimeric sesquiterpene alkaloids, the class to which Dihydroxythiobinupharidine belongs, came later. researchgate.netnih.gov The structure of neothiobinupharidine (B1252859) was correctly identified in 1965 through X-ray crystallography. nih.gov Extensive structural elucidation of these dimeric thioalkaloids was carried out in the 1970s. nih.gov These studies revealed that Nuphar alkaloids possess either a sesquiterpenoid or triterpenoid (B12794562) structure. researchgate.net

For centuries, extracts from Nuphar plants have been utilized in traditional and folk medicine for various ailments, suggesting a long-standing, albeit empirical, understanding of their bioactive properties. nih.govmdpi.comwikipedia.org Modern scientific inquiry into these plants has validated many of these traditional uses, identifying specific compounds like Dihydroxythiobinupharidine as the active agents. mdpi.comwikipedia.org For instance, Nuphar japonicum rhizome has been used in Japanese traditional medicine as a sedative and for treating various conditions. doi.orgdoctorlib.org The isolation of Dihydroxythiobinupharidine from this plant and the subsequent discovery of its potent antibacterial activities provide a scientific basis for its traditional application. doi.org

Current Research Landscape and Key Objectives for Dihydroxythiobinupharidine

The current research on Dihydroxythiobinupharidine is vibrant and multidisciplinary, focusing on elucidating its mechanisms of action and exploring its full therapeutic potential. nih.govmdpi.com A key objective is to understand how this single compound can affect a wide array of biological processes. nih.gov

Recent investigations have concentrated on several key areas:

Mechanism of Action : Researchers are actively identifying the specific molecular targets of Dihydroxythiobinupharidine. Studies have shown it inhibits several key enzymes, including DNA topoisomerase IV in bacteria, human type II topoisomerase, protein kinase C (PKC) isoforms, and various cysteine proteases like cathepsins. nih.govdoi.orgmdpi.comnih.gov For example, it inhibits conventional PKC isoforms (PKCα and PKCγ) more effectively than other types. mdpi.comnih.gov

Antiviral Applications : In response to the COVID-19 pandemic, Dihydroxythiobinupharidine was tested and found to effectively inhibit SARS-CoV-2 production in cell cultures and lower viral loads in animal models. nih.govmdpi.comnih.gov Docking studies suggest its antiviral effect may be due to the inhibition of the viral RNA-dependent RNA polymerase (RdRp). nih.gov

Antibacterial Drug Development : With the rise of antibiotic-resistant bacteria, a major objective is to develop new antibacterial agents. doi.org Dihydroxythiobinupharidine's potent activity against MRSA and VRE makes it a valuable candidate or a "seed compound" for creating novel antibiotics. researchgate.netdoi.org

Anticancer Research : The compound's ability to induce rapid apoptosis in cancer cells is a significant area of focus. neuroquantology.comunifi.it Current objectives include understanding the underlying molecular pathways, which appear to be different from some conventional chemotherapeutic agents, and evaluating its efficacy in various cancer models. neuroquantology.commdpi.com

A central goal of ongoing research is to leverage the detailed understanding of Dihydroxythiobinupharidine's structure and function to optimize its use and potentially synthesize more potent or specific molecular derivatives for clinical applications. nih.govdoi.org

Table 2: Investigated Biological Targets and Inhibitory Concentrations of Dihydroxythiobinupharidine

| Target | Activity/Effect | IC₅₀ Value | Source |

|---|---|---|---|

| SARS-CoV-2 | Inhibition of viral infection in Vero E6 cells | 0.29 µM | nih.govmdpi.com |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 1–4 µg/mL | researchgate.netdoi.org |

| Vancomycin-resistant enterococci (VRE) | Minimum Inhibitory Concentration (MIC) | 1–4 µg/mL | researchgate.netdoi.org |

| ***S. aureus* DNA Topoisomerase IV** | Inhibition | 10–15 µM | researchgate.netdoi.org |

| B16 Melanoma Cells | Inhibition of colonization (anti-metastatic) | 0.087 µM | neuroquantology.com |

| Protein Kinase Cα (PKCα) | Inhibition of kinase activity | 0.174 µM | nih.gov |

| Protein Kinase Cγ (PKCγ) | Inhibition of kinase activity | 0.168 µM | nih.gov |

| Cathepsin S | Inhibition of protease activity | 3.2 µM | nih.gov |

| Cathepsin L | Inhibition of protease activity | 13.2 µM | nih.gov |

| Cathepsin B | Inhibition of protease activity | 1359.4 µM | nih.gov |

Structure

3D Structure

Properties

InChI |

InChI=1S/C30H42N2O4S/c1-19-3-5-25(21-9-13-35-15-21)31-23(19)7-11-29(27(31)33)17-30(37-18-29)12-8-24-20(2)4-6-26(32(24)28(30)34)22-10-14-36-16-22/h9-10,13-16,19-20,23-28,33-34H,3-8,11-12,17-18H2,1-2H3/t19-,20-,23+,24+,25+,26+,27+,28-,29-,30+/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEOLAMWQVWASS-QMARKCQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N2C1CCC3(C2O)CC4(CCC5C(CCC(N5C4O)C6=COC=C6)C)SC3)C7=COC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](N2[C@H]1CC[C@@]3([C@@H]2O)C[C@]4(CC[C@H]5[C@@H](CC[C@H](N5[C@@H]4O)C6=COC=C6)C)SC3)C7=COC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30343-70-5 | |

| Record name | Dihydroxythiobinupharidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030343705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Occurrence and Isolation Methodologies of Dihydroxythiobinupharidine

Natural Sources and Botanical Distribution of Dihydroxythiobinupharidine

Dihydroxythiobinupharidine is a naturally occurring thioalkaloid predominantly found in aquatic plants of the Nuphar genus, belonging to the Nymphaeaceae family. nih.gov The most well-documented source of this compound is the yellow water lily, Nuphar lutea. nih.govnih.gov This plant has a wide botanical distribution across Europe, North Africa, and Western Asia.

The compound is part of a unique family of bioactive sesquiterpene thioalkaloids known as nupharidines. nih.gov Research has shown that 6,6′-dihydroxythiobinupharidine (DTBN) can be isolated from the leaves of Nuphar lutea. nih.govbgu.ac.il While Nuphar lutea is the primary source mentioned in the literature for dihydroxythiobinupharidine, other species within the Nuphar genus may also contain this or structurally similar alkaloids. These plants have been utilized in traditional medicine for various purposes, hinting at a rich phytochemical composition. mdpi.com

The distribution of dihydroxythiobinupharidine within the plant itself has been a subject of investigation. Studies have successfully purified the compound from leaf extracts, suggesting that the leaves are a significant repository of this alkaloid. nih.govbgu.ac.il The presence of these complex alkaloids in Nuphar species is a result of their unique biosynthetic pathways.

Table 1: Natural Sources of Dihydroxythiobinupharidine

| Botanical Name | Family | Common Name | Plant Part(s) |

|---|

Advanced Methodologies for the Isolation and Purification of Dihydroxythiobinupharidine from Biological Matrices

The isolation and purification of dihydroxythiobinupharidine from its natural source, primarily Nuphar lutea leaves, involve a multi-step process that employs various chromatographic techniques. The initial step typically involves the extraction of a semi-purified leaf extract, which is enriched in sesquiterpene thioalkaloids. mdpi.com

Following the initial extraction, advanced chromatographic methods are utilized to separate and purify 6,6′-dihydroxythiobinupharidine from other related compounds within the extract. While specific details of the entire purification process are often proprietary or vary between research groups, the literature indicates that the process results in a highly purified form of the compound suitable for biochemical and preclinical studies. nih.govnih.gov

The complexity of the plant matrix, which contains a variety of other alkaloids and secondary metabolites, necessitates the use of sophisticated separation techniques to achieve a high degree of purity. The successful isolation of 6,6′-dihydroxythiobinupharidine has been a critical step in enabling the investigation of its biological activities. nih.govnih.gov The characterization of the purified compound is typically confirmed through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy to ensure its structural integrity. nih.gov

Biosynthetic Pathways and Precursors of Dihydroxythiobinupharidine

Elucidation of Biosynthetic Precursors and Intermediates in Dihydroxythiobinupharidine Formation

Currently, there is no direct experimental evidence from feeding studies or isotopic labeling that specifically identifies the immediate precursors and intermediates in the formation of Dihydroxythiobinupharidine. However, based on the well-established biosynthesis of other quinolizidine (B1214090) alkaloids, it is hypothesized that the pathway originates with the amino acid L-lysine. nih.govresearchgate.net

The initial committed step is the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by lysine decarboxylase (LDC). nih.govresearchgate.net Subsequently, cadaverine is believed to undergo oxidative deamination and cyclization to form a Δ¹-piperideine Schiff base. nih.gov The dimerization of monomeric quinolizidine units is a critical step in the formation of dimeric Nuphar alkaloids, though the precise mechanism and the specific monomeric units that couple to form the skeleton of Dihydroxythiobinupharidine are unknown. The distribution of products that can arise from spontaneous dimerization suggests a potentially complex biosynthesis. nih.govresearchgate.net It is speculated that monomeric precursors undergo a dimerization process, followed by the introduction of the sulfur atom and subsequent hydroxylation at the C6 and C6' positions to yield the final Dihydroxythiobinupharidine structure.

Enzymatic and Non-Enzymatic Mechanisms in Dihydroxythiobinupharidine Biosynthesis

The enzymatic machinery responsible for the biosynthesis of Dihydroxythiobinupharidine has not been characterized. While the biosynthesis of complex alkaloids in plants involves a variety of enzymes, particularly oxidoreductases that are often responsible for forming the core ring systems, none have been specifically linked to Dihydroxythiobinupharidine formation. nih.gov

The formation of the characteristic thiaspirane (thioether) linkage is a key unanswered question. It is unclear whether this is a spontaneous, non-enzymatic reaction between two reactive monomeric precursors or if it is catalyzed by a specific enzyme. Some studies on the chemical synthesis of related compounds suggest that dimerization can occur spontaneously under certain conditions, which might point to a more complex, and possibly non-enzymatic, step in the natural pathway. nih.govresearchgate.net Similarly, the enzymes responsible for the specific hydroxylation at the 6 and 6' positions of the thiobinupharidine skeleton remain to be identified.

Genetic and Molecular Biological Basis of Dihydroxythiobinupharidine Production

As the enzymes involved in Dihydroxythiobinupharidine biosynthesis are unknown, the genetic basis for its production is also completely uncharacterized. There have been no studies identifying the genes or gene clusters responsible for encoding the biosynthetic enzymes in Nuphar species. The application of modern molecular biology and transcriptomics, which has been successful in elucidating the biosynthetic pathways of other plant alkaloids, has not yet been applied to this specific compound. researchgate.net

Synthetic Strategies and Chemical Derivatization of Dihydroxythiobinupharidine

Total Synthesis Approaches to Dihydroxythiobinupharidine

The total synthesis of dihydroxythiobinupharidine, a dimeric Nuphar alkaloid, represents a formidable challenge in organic chemistry. The molecule's complex, three-dimensional structure, featuring a thiaspirane core and multiple stereocenters, demands highly strategic and stereocontrolled synthetic methodologies.

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. airitilibrary.comias.ac.inamazonaws.comhilarispublisher.com For a molecule as complex as dihydroxythiobinupharidine, this process is crucial for identifying key strategic bonds and simplifying the synthetic challenge.

A plausible retrosynthetic analysis of dihydroxythiobinupharidine (I) would logically begin with the disconnection of the central thiaspirane ring. This leads to two key monomeric quinolizidine (B1214090) units (II). This disconnection is inspired by the proposed biosynthesis of Nuphar alkaloids, which are thought to arise from the dimerization of monomeric precursors. nih.govresearchgate.net

The monomeric quinolizidine intermediate (II) can be further simplified by disconnecting the bond between the quinolizidine core and the furan (B31954) ring, leading to a suitable quinolizidine precursor (III) and a furan-containing building block (IV). The quinolizidine core itself can be retrosynthetically disassembled through various strategies, such as breaking it down into simpler acyclic precursors that can be cyclized using stereoselective methods.

Key Retrosynthetic Disconnections for Dihydroxythiobinupharidine:

| Target Molecule | Key Disconnection | Precursor(s) |

| Dihydroxythiobinupharidine (I) | Thiaspirane ring | Monomeric quinolizidine units (II) |

| Monomeric Quinolizidine (II) | C-C bond to furan | Quinolizidine precursor (III) and Furan building block (IV) |

| Quinolizidine Precursor (III) | C-N and C-C bonds | Acyclic amino-aldehyde/ester |

This retrosynthetic strategy highlights the central challenges in the synthesis of dihydroxythiobinupharidine: the stereocontrolled construction of the quinolizidine monomer and the diastereoselective formation of the dimeric thiaspirane linkage.

Given the numerous stereocenters in dihydroxythiobinupharidine, the development of stereoselective and enantioselective methods for the synthesis of its core structures is paramount. Research in the broader field of Nuphar alkaloid synthesis has yielded several powerful strategies applicable to the construction of the dihydroxythiobinupharidine scaffold.

One successful approach involves the use of chiral auxiliaries to control the stereochemistry of key bond-forming reactions. For instance, carbohydrates have been employed as chiral templates to direct the stereoselective synthesis of piperidine (B6355638) and quinolizidine alkaloids. researchgate.net These methods often rely on diastereoselective reactions such as Mannich-Michael reactions, where the chiral auxiliary guides the facial selectivity of the reaction.

Another powerful strategy is the use of enantioselective catalysis. Brønsted acid catalysis has been successfully applied to vinylogous Mukaiyama-Mannich reactions to achieve highly enantioselective formal syntheses of several Nuphar alkaloids. nih.gov This approach allows for the direct construction of chiral building blocks for the quinolizidine core in high enantiomeric excess. Furthermore, asymmetric routes employing formal [3+3] cycloaddition strategies have been developed to assemble the piperidine nucleus of Nuphar alkaloids in a stereocontrolled manner. acs.org

The stereoselective synthesis of various Nuphar alkaloids has been achieved through different innovative approaches, including:

Domino Mannich-Michael reactions: Controlled by a carbohydrate auxiliary for the stereoselective synthesis of all-cis nupharamines. nih.gov

Asymmetric formal [3+3] cycloaddition: For the construction of the piperidine nucleus in a stereocontrolled route to (-)-deoxynupharidine. acs.org

Enantioselective Brønsted acid catalyzed vinylogous Mukaiyama-Mannich reactions: Enabling the formal syntheses of eleven Nuphar alkaloids. nih.gov

Copper-catalyzed thiolane assembly: For the asymmetric total synthesis of unsymmetrically oxidized Nuphar thioalkaloids. nih.gov

These methodologies provide a toolbox for the stereocontrolled synthesis of the monomeric precursors required for the total synthesis of dihydroxythiobinupharidine.

The total synthesis of dihydroxythiobinupharidine and its analogues is fraught with challenges, primarily stemming from the molecule's complex dimeric structure and the reactivity of key intermediates.

To overcome these challenges, innovative synthetic strategies have been developed. One notable innovation is the use of a copper-catalyzed thiolane assembly to forge the central bis-spirocyclic tetrahydrothiophene (B86538) ring. nih.gov This strategy diverges from the biomimetic dimerization approach and allows for the coupling of unsymmetrical monomers, providing access to unsymmetrically oxidized products for the first time. nih.gov Another innovative approach involves a rhodium-catalyzed Stevens-type rearrangement to construct the substituted tetrahydrothiophene core of the thiaspirane system. researchgate.net

Further research has focused on understanding the reactivity of the thiaspirane pharmacophore itself. It has been shown that the sulfur atom of the thiaspirane can act as an electrophile, reacting with nucleophiles like thiophenol or glutathione. nih.govamsterdamumc.nl This inherent reactivity must be considered when planning the final steps of the synthesis and any subsequent chemical modifications.

Semi-synthetic Modifications of Dihydroxythiobinupharidine

Semi-synthetic modification of dihydroxythiobinupharidine offers a powerful avenue for generating novel analogues with potentially improved or altered biological activities. By starting with the natural product, chemists can bypass the lengthy and often low-yielding total synthesis and focus on targeted chemical transformations.

The structural diversification of dihydroxythiobinupharidine can be achieved by targeting its various functional groups for chemical modification. The two hydroxyl groups present at the C6 and C6' positions are prime targets for derivatization.

Potential Sites for Structural Diversification:

| Functional Group | Potential Modifications |

| C6, C6' Hydroxyl Groups | Esterification, Etherification, Oxidation |

| Thiaspirane Moiety | Oxidation of sulfur, Ring-opening reactions |

| Quinolizidine Nitrogen | Alkylation, Acylation, N-oxide formation |

| Furan Rings | Electrophilic substitution, Hydrogenation |

Strategies for generating analogues could involve:

Acylation or alkylation of the hydroxyl groups: To produce esters or ethers with varying steric and electronic properties. This could influence the molecule's solubility and ability to interact with biological targets.

Modification of the thiaspirane core: The sulfur atom could be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronics and geometry of the core. The inherent electrophilicity of the thiaspirane also suggests that it could be a site for reaction with nucleophiles to generate ring-opened derivatives. nih.govamsterdamumc.nl

Derivatization of the quinolizidine nitrogen atoms: These tertiary amines can be quaternized or converted to N-oxides, which would introduce a positive charge and potentially alter the molecule's pharmacokinetic properties.

Modification of the furan rings: While generally less reactive, the furan rings could potentially undergo electrophilic substitution under specific conditions, allowing for the introduction of further diversity.

These modifications would generate a library of dihydroxythiobinupharidine analogues, allowing for a systematic exploration of the structure-activity relationships.

The targeted derivatization of dihydroxythiobinupharidine is guided by its known biological activities, with the aim of enhancing potency, selectivity, or pharmacokinetic properties. Dihydroxythiobinupharidine has been reported to exhibit a range of biological effects, including inhibition of protein kinase C (PKC) and antibacterial activity against multidrug-resistant strains. nih.govresearchgate.net

For instance, the inhibitory activity of dihydroxythiobinupharidine against PKC isoforms could be modulated by modifying the hydroxyl groups, as these are likely to be involved in hydrogen bonding interactions with the kinase domain. nih.gov The synthesis of a focused library of ester and ether analogues could help to probe these interactions and potentially lead to more potent and isoform-selective PKC inhibitors.

The antibacterial activity of dihydroxythiobinupharidine has been linked to the inhibition of DNA topoisomerase IV. researchgate.net It has been suggested that information on the mechanism of inhibition could be useful for the modification of the molecule to develop novel anti-MRSA and anti-VRE drugs. researchgate.net Derivatization of the thiaspirane moiety, which is a key pharmacophore, could lead to compounds with enhanced antibacterial efficacy or a broader spectrum of activity. The synthesis of thiohemiaminal derivatives of the related Nuphar alkaloid, deoxynupharidine, provides a precedent for such modifications. documentsdelivered.com

Furthermore, the pleiotropic nature of dihydroxythiobinupharidine, with its effects on various cellular targets including cysteine proteases and topoisomerase 2, suggests that semi-synthetic modifications could be used to fine-tune its activity profile for different therapeutic applications, such as antiviral or anticancer agents. nih.govnih.gov The generation of derivatives and subsequent biological evaluation is a key strategy in the journey from a natural product lead to a potential clinical candidate.

Biotransformation and Chemoenzymatic Synthesis of Dihydroxythiobinupharidine Derivatives

Biotransformation utilizes whole microbial cells or isolated enzymes to perform chemical modifications on a substrate, often with high regio- and stereoselectivity under mild conditions. Chemoenzymatic synthesis combines the precision of biocatalysis with the practicality of traditional organic chemistry to achieve novel molecular structures. These approaches offer a powerful platform for generating derivatives of complex natural products like dihydroxythiobinupharidine, potentially leading to compounds with enhanced bioactivity or improved pharmacokinetic properties.

Despite the theoretical potential, a comprehensive review of scientific literature reveals a significant gap in research specifically detailing the biotransformation or chemoenzymatic synthesis of dihydroxythiobinupharidine. While the broader field of alkaloid biotransformation is well-established, with numerous examples of microbial hydroxylation, oxidation, reduction, and glycosylation of various alkaloid scaffolds, these studies have not yet been extended to dihydroxythiobinupharidine or its close analogues in a manner that is publicly documented.

The lack of specific research in this area means that there are no available data to populate a table of microbial or enzymatic transformations of dihydroxythiobinupharidine. Such a table would typically include the biocatalyst (e.g., microorganism or enzyme), the specific substrate (in this case, dihydroxythiobinupharidine), and the resulting transformed product(s). The absence of such studies precludes a detailed discussion of reaction conditions, yields, and the structural elucidation of potential derivatives.

Future research endeavors could logically extend the established principles of alkaloid biotransformation to dihydroxythiobinupharidine. Screening of microbial collections, including various species of fungi and bacteria known for their metabolic versatility, could identify strains capable of modifying the dihydroxythiobinupharidine structure. Furthermore, the application of isolated enzymes, such as cytochrome P450 monooxygenases, laccases, or hydrolases, could offer a more controlled approach to generating specific derivatives.

In a chemoenzymatic context, enzymes could be employed to introduce specific functionalities onto the dihydroxythiobinupharidine core, which could then be further modified using conventional chemical methods. For instance, an enzymatic hydroxylation could introduce a new reactive site for subsequent chemical derivatization.

Molecular Mechanisms of Biological Action of Dihydroxythiobinupharidine in Vitro and in Vivo Non Human Models

Identification of Cellular and Subcellular Targets of Dihydroxythiobinupharidine

Dihydroxythiobinupharidine (DTBN), a dimeric sesquiterpene thioalkaloid isolated from Nuphar lutea, has been identified as a pleiotropic small molecule with the ability to interact with multiple cellular and subcellular targets. This multi-target characteristic underpins its diverse biological activities observed in non-human in vitro and in vivo models. The primary targets of DTBN are predominantly intracellular, ranging from enzymes involved in critical cellular processes to components of key signaling pathways.

Identified cellular targets for DTBN include:

Protein Kinase C (PKC) isoforms : DTBN has been shown to be an effective inhibitor of the kinase activity of members of the PKC family. nih.govmdpi.com

Cysteine Proteases : Specifically, DTBN exhibits inhibitory activity against cathepsins B, L, and S. researchgate.net

Topoisomerase II : Research has indicated that DTBN can covalently inhibit human type II topoisomerase. nih.govnih.gov

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) : DTBN has been observed to modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses. nih.govnih.gov

In the context of viral infections, particularly with SARS-CoV-2, in silico and in vitro studies have explored the interaction of DTBN with viral proteins. While it was found to be inactive against the main protease (Mpro), docking studies have suggested potential interactions with the RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. nih.gov

The subcellular localization of these targets implies that DTBN must traverse the cell membrane to exert its effects. The targets are located in various subcellular compartments:

Cytosol : PKC isoforms and components of the NF-κB signaling pathway are primarily located in the cytosol.

Nucleus : Topoisomerase II and the transcription factor NF-κB (upon activation) are found in the nucleus.

Lysosomes : Cathepsins are lysosomal proteases.

The ability of DTBN to engage with targets in these diverse subcellular locations highlights its broad spectrum of biological activity.

Detailed Interaction Studies with Biomolecular Systems (e.g., Enzymes, Receptors, Nucleic Acids)

The interaction of Dihydroxythiobinupharidine with various biomolecular systems has been investigated through in vitro assays and in silico molecular docking studies. These studies provide insights into the specific molecular interactions that govern the inhibitory activities of DTBN.

Enzymes:

DTBN's interactions with several enzymes have been characterized in detail:

Protein Kinase C (PKC) Isoforms : DTBN demonstrates preferential inhibition of the conventional PKC subfamily, specifically PKCα and PKCγ, with significantly lower IC50 values compared to novel and atypical PKC isoforms. nih.govmdpi.com Molecular docking studies suggest that DTBN binds to the ATP-binding site of the PKC catalytic domain. nih.gov The stability of the DTBN-PKC complex is maintained through hydrogen bonds and π-π interactions. nih.gov However, steric clashes have been observed in the binding pockets of less sensitive isoforms like PKCε and PKCη, which may contribute to their weaker inhibition. nih.gov

Cysteine Proteases (Cathepsins) : DTBN acts as an inhibitor of cathepsins B, L, and S. researchgate.net It is hypothesized that the electrophilic thiaspirane ring of DTBN is susceptible to a nucleophilic attack by the cysteine residue in the active site of these proteases, potentially leading to the formation of a disulfide bond and covalent inhibition. researchgate.netsemanticscholar.org In silico covalent docking studies have supported this mechanism, showing the proximity of the thiaspirane ring to the active site cysteine. researchgate.net Molecular dynamics simulations have indicated that DTBN forms the most stable complex with Cathepsin S, followed by Cathepsins L and B. researchgate.net

Topoisomerase II : DTBN has been reported to covalently inhibit human type II topoisomerase, suggesting a direct interaction with the enzyme that disrupts its function in DNA replication and repair. nih.govnih.gov

SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) : While DTBN was found to be inactive against the SARS-CoV-2 Mpro, molecular docking studies have explored its potential interaction with RdRp. nih.gov The docking analysis revealed that DTBN can bind to the catalytic site of RdRp, stabilized by hydrogen bonds and a pi-cation interaction. nih.gov However, some steric clashes were also predicted, which might affect the binding affinity. nih.gov

Nucleic Acids:

Direct interaction studies of Dihydroxythiobinupharidine with nucleic acids have not been extensively reported in the reviewed literature. Its effect on topoisomerase II suggests an indirect influence on DNA topology.

The following table summarizes the detailed interactions of DTBN with various enzymes:

| Enzyme Target | Type of Interaction | Key Findings |

|---|---|---|

| Protein Kinase C (PKC) α & γ | Non-covalent | Preferential inhibition of conventional PKCs; Binds to ATP-binding site; Stabilized by H-bonds and π-π interactions. nih.govmdpi.com |

| Protein Kinase C (PKC) ε & η | Non-covalent | Weaker inhibition; Steric clashes observed in the binding pocket. nih.gov |

| Cathepsins B, L, & S | Covalent (hypothesized) | Inhibition of cysteine protease activity; Potential disulfide bond formation with active site cysteine. researchgate.net |

| Topoisomerase II | Covalent | Covalent inhibition leading to disruption of enzyme function. nih.govnih.gov |

| SARS-CoV-2 RdRp | Non-covalent (in silico) | Potential binding to the catalytic site; Stabilized by H-bonds and pi-cation interactions, with some steric hindrance. nih.gov |

Modulation of Intracellular Signaling Pathways by Dihydroxythiobinupharidine

Dihydroxythiobinupharidine has been shown to modulate key intracellular signaling pathways, primarily the NF-κB and ERK pathways, which are central to the regulation of inflammation, cell survival, and proliferation.

NF-κB Signaling Pathway:

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNFα), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

DTBN has been shown to inhibit the activation of the NF-κB pathway. Specifically, it can inhibit the TNFα-induced degradation of IκBα, thereby preventing the nuclear translocation of NF-κB. nih.gov This inhibitory effect on NF-κB is thought to be mediated, at least in part, through DTBN's inhibition of Protein Kinase C (PKC) isoforms, as PKCs are known to be involved in the activation of the NF-κB cascade. nih.gov The spike protein of SARS-CoV-2 has also been reported to activate the NF-κB signaling pathway, and the anti-inflammatory properties of DTBN may counteract this effect. nih.gov

ERK Signaling Pathway:

The Extracellular signal-regulated kinase (ERK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and plays a crucial role in regulating cell proliferation, differentiation, and survival.

Interestingly, extracts of Nuphar lutea containing DTBN have been observed to induce the activation of ERK. nih.gov Furthermore, studies have shown that the inhibition of ERK can prevent the inactivation of NF-κB by these extracts, suggesting a crosstalk between the ERK and NF-κB pathways that is modulated by the components of the plant extract, including DTBN. nih.gov

The modulation of these interconnected signaling pathways by Dihydroxythiobinupharidine likely contributes to its observed anti-inflammatory and anti-proliferative effects in various non-human models.

Pharmacological Activities of Dihydroxythiobinupharidine Pre Clinical and Non Human Focus

In Vitro and Ex Vivo Assays of Dihydroxythiobinupharidine Activity

Antimicrobial Properties and Associated Mechanisms (e.g., Antibacterial, Antifungal, Antiviral, Anti-leishmanial)

Dihydroxythiobinupharidine (DTBN), a dimeric sesquiterpene thioalkaloid isolated from plants of the Nuphar genus, has demonstrated a broad spectrum of antimicrobial activities in preclinical studies. Its efficacy has been reported against various pathogens, including multidrug-resistant bacteria, viruses, and parasites.

Antibacterial Activity

DTBN has shown potent antibacterial effects against clinically significant multidrug-resistant bacteria. nih.gov In vitro studies using the microdilution method established its Minimum Inhibitory Concentration (MIC) to be between 1-4 μg/mL against various strains of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov The mechanism of its antibacterial action involves the inhibition of DNA topoisomerase IV, an essential enzyme for DNA replication in bacteria, with a reported IC50 value of 10-15 μM. nih.gov Notably, DTBN did not inhibit DNA gyrase in S. aureus and showed only slight cross-resistance in norfloxacin-resistant S. aureus, suggesting it may have other cellular targets besides topoisomerase IV. nih.gov

Antiviral Activity

The antiviral properties of DTBN have been investigated against RNA viruses. It effectively inhibits the production of SARS-CoV-2 in Vero E6 cells at non-cytotoxic concentrations. nih.govnih.gov The antiviral mechanism of DTBN is multifaceted, targeting both viral and host cellular proteins. nih.govnih.gov In silico docking studies suggest that DTBN may inhibit the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.gov Furthermore, its activity is enhanced by its ability to inhibit host proteins crucial for viral infection and replication, such as protein kinase C (PKC), cathepsins, and the transcription factor NF-κB, which is upregulated during SARS-CoV-2 infection. nih.govnih.gov Research has also been conducted on the anti-viral properties of an alkaloid mixture from Nuphar lutea, rich in thioalkaloids like DTBN, against the measles virus (MV). nih.gov

Anti-leishmanial Activity

DTBN has demonstrated therapeutic potential against the protozoan parasite Leishmania major. In vitro assays have shown that it is effective against both the free-living promastigote and the intracellular amastigote stages of the parasite. nih.govresearchgate.net

Table 1: In Vitro Antimicrobial Activity of Dihydroxythiobinupharidine

| Pathogen | Assay/Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| Bacteria | |||

| MRSA & VRE strains | Microdilution method | MIC: 1-4 μg/mL | Inhibition of DNA topoisomerase IV (IC50: 10-15 μM) |

| Viruses | |||

| SARS-CoV-2 | Vero E6 cells | Effective inhibition of viral production at non-cytotoxic concentrations | Potential inhibition of viral RdRp; Inhibition of host proteins (NF-κB, PKCs, Cathepsins) |

| Measles Virus (MV) | Cell culture | An alkaloid mixture containing DTBN inhibits the virus | Not specified for pure DTBN |

| Parasites | |||

| Leishmania major | In vitro culture | Effective against promastigotes and intracellular amastigotes | Not specified |

Anti-inflammatory and Immunomodulatory Effects of Dihydroxythiobinupharidine

In addition to cytokine modulation, DTBN has been shown to prime neutrophils against bacteria associated with gum inflammation. nih.govmdpi.com This priming effect includes enhanced phagocytosis, increased production of reactive oxygen species (ROS), and the formation of neutrophil extracellular traps (NETs), which are all critical components of the innate immune response to infection. nih.govmdpi.com

Table 2: In Vitro Anti-inflammatory and Immunomodulatory Activities of Dihydroxythiobinupharidine

| Activity | Cellular/Molecular Target | Observed Effect |

|---|---|---|

| Anti-inflammatory | NF-κB signaling pathway | Inhibition of pathway, leading to reduced pro-inflammatory cytokine production |

| Immunomodulatory | Neutrophils | Priming against bacteria, enhanced phagocytosis, increased ROS production, and NET formation |

Antineoplastic and Cytotoxic Activities in Non-Human Cell Lines by Dihydroxythiobinupharidine

The antineoplastic potential of Dihydroxythiobinupharidine has been demonstrated in vitro against various human acute myeloid leukemia (AML) cell lines, including KG-1a, HL60, U937, and NB4. mdpi.comnih.govnih.gov Treatment with DTBN leads to a dose- and time-dependent decrease in the proliferation and viability of these cancer cells. mdpi.comnih.gov

The primary mechanism underlying its cytotoxic effect is the induction of apoptosis, or programmed cell death. researchgate.netmdpi.com This is evidenced by annexin-V binding and the cleavage of caspases 8, 9, and 3, as well as poly (ADP-ribose) polymerase (PARP). mdpi.comnih.gov The apoptotic effect was confirmed to be caspase-dependent through the use of a pan-caspase inhibitor. mdpi.com

Interestingly, the precise molecular mechanism of apoptosis induction by pure DTBN appears to be distinct from that of the broader thioalkaloid-enriched fraction from Nuphar lutea (NUP). While NUP-induced apoptosis is linked to the induction of oxidative stress and an increase in cytosolic Ca2+, the potent apoptotic activity of purified DTBN was found to be independent of these factors, suggesting an alternative cytotoxic pathway. mdpi.comnih.gov Other studies have identified the inhibition of human type II topoisomerase as a molecular target for DTBN. researchgate.net Notably, DTBN did not significantly induce cell death in normal human peripheral blood mononuclear cells, suggesting a degree of selectivity for cancer cells. nih.gov

Table 3: In Vitro Antineoplastic and Cytotoxic Activity of Dihydroxythiobinupharidine

| Cell Lines | Activity | Key Findings | Mechanism of Action |

|---|---|---|---|

| Human AML cells (KG-1a, HL60, U937, NB4) | Cytotoxicity, Anti-proliferative | Dose- and time-dependent reduction in viability and proliferation | Induction of caspase-dependent apoptosis; Inhibition of human type II topoisomerase |

Other Investigated Biological Activities of Dihydroxythiobinupharidine (e.g., Antioxidant Properties)

While not characterized as a conventional antioxidant, Dihydroxythiobinupharidine has been shown to modulate cellular redox status, particularly in the context of its antileukemic activity. mdpi.com In AML cells, DTBN treatment induced significant biphasic changes in the cytosolic levels of reactive oxygen species (ROS). nih.govmdpi.com This was characterized by an initial decrease at early time points (2–4 hours) followed by an increase after longer incubation periods (24 hours). mdpi.com This modulation of ROS levels is correlated with its apoptosis-inducing effects in cancer cells rather than a general radical-scavenging antioxidant property. mdpi.com

In Vivo Studies of Dihydroxythiobinupharidine in Animal Models (Pre-Clinical)

Efficacy Assessment in Non-Human Disease Models (e.g., Infection, Inflammation, Cancer, Kidney Disease)

The therapeutic potential of Dihydroxythiobinupharidine observed in vitro has been further evaluated in several non-human disease models, demonstrating its efficacy in vivo.

Infection Models

In a mouse model of SARS-CoV-2 infection (K18-hACE2 mice), the short-term daily administration of DTBN delayed the onset of severe clinical outcomes, improved survival, and resulted in minimal changes to lung histology. nih.govnih.gov Treated mice showed a significant reduction in viral loads in the lungs compared to control groups. nih.govnih.gov Furthermore, DTBN has been shown to have therapeutic benefits against Leishmania major in infected mice. researchgate.net

Cancer Models

The anti-metastatic properties of the semi-purified extract from Nuphar lutea, which contains DTBN, have been demonstrated in vivo, where it acted synergistically with conventional chemotherapy drugs. nih.gov

Kidney Disease Models

In a mouse model of chronic kidney disease (CKD) induced by an adenine diet, DTBN treatment significantly ameliorated kidney damage and inflammation. nih.govresearchgate.net Mice treated with DTBN showed significantly decreased serum levels of urea and creatinine. nih.govresearchgate.net Histological analysis of the kidneys revealed a decrease in macrophage infiltration (F4/80 positive cells), a reduction in the damaged renal area, and decreased levels of the pro-fibrotic marker TGF-β. nih.govresearchgate.net Furthermore, key kidney inflammation indices, including IL-1β, IL-6, and P-STAT3, were significantly reduced in the DTBN-treated CKD mice. nih.govresearchgate.net

Table 4: In Vivo Efficacy of Dihydroxythiobinupharidine in Animal Models

| Disease Model | Animal | Key Efficacy Outcomes |

|---|---|---|

| Infection | ||

| SARS-CoV-2 | K18-hACE2 Mice | Delayed severe outcomes, improved survival, reduced lung viral load |

| Cutaneous Leishmaniasis | Mice | Therapeutic benefit against Leishmania major infection |

| Kidney Disease | ||

| Chronic Kidney Disease (CKD) | C57BL/6J Mice | Decreased serum urea and creatinine; Reduced macrophage infiltration, kidney damage, and TGF-β; Decreased inflammatory markers (IL-1β, IL-6, P-STAT3) |

| Cancer | ||

| Metastasis | Not specified | A semi-purified extract containing DTBN showed anti-metastatic properties in vivo |

Table of Compounds

| Compound Name |

|---|

| 6,6'-dihydroxythiobinupharidine |

| Butylated Hydroxy Toluene |

| Diclofenac |

| Doxorubicin |

| Ferrous sulfate |

| Norfloxacin |

| Remdesivir |

| Topotecan |

| Vinblastine |

Pharmacokinetic and Pharmacodynamic Analysis in Animal Models Investigating Dihydroxythiobinupharidine

Pre-clinical evaluation of Dihydroxythiobinupharidine (DTBN), a dimeric sesquiterpene thioalkaloid isolated from Nuphar lutea, has been conducted in various animal models to elucidate its pharmacokinetic and pharmacodynamic profiles. These non-human studies are foundational in understanding the compound's therapeutic potential, particularly its antiviral and anti-inflammatory activities.

Pharmacokinetic Profile

Detailed pharmacokinetic studies quantifying parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), bioavailability, clearance, and volume of distribution for Dihydroxythiobinupharidine in animal models are not extensively detailed in the available scientific literature. Research has focused primarily on the compound's in vivo efficacy and pharmacodynamic effects following administration, with methods including intraperitoneal (IP) injections. The absence of comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) data highlights an area for future investigation to fully characterize the compound's behavior in biological systems.

Pharmacodynamic Profile

Pharmacodynamic studies in animal models have revealed that Dihydroxythiobinupharidine exhibits significant biological activity across different disease models, primarily demonstrating potent anti-inflammatory and antiviral effects.

Anti-inflammatory Activity:

In a mouse model of chronic kidney disease (CKD) using male C57BL/6J mice, Dihydroxythiobinupharidine demonstrated significant renal protective and anti-inflammatory effects. nih.govbiogem.it Treatment with DTBN led to a notable improvement in kidney function, as evidenced by a significant decrease in serum urea and creatinine levels. nih.govbiogem.it Histological analysis of the kidney tissue revealed a reduction in macrophage infiltration and a decrease in the expression of the pro-fibrotic marker, transforming growth factor-beta (TGF-β). nih.govbiogem.it Furthermore, the compound effectively lowered the levels of key inflammatory mediators, including interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and phosphorylated signal transducer and activator of transcription 3 (P-STAT3). nih.govbiogem.it These findings underscore the compound's potent anti-inflammatory properties, which are largely attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govbiogem.itsrce.hrresearchgate.net

Antiviral Activity:

The following tables summarize the key findings from pharmacodynamic studies of Dihydroxythiobinupharidine in animal models.

Table 1: Pharmacodynamic Effects of Dihydroxythiobinupharidine in a Mouse Model of Chronic Kidney Disease

| Animal Model | Key Findings | Molecular Markers Affected | Reference |

| Male C57BL/6J mice with adenine-induced Chronic Kidney Disease | - Significantly decreased serum urea and creatinine- Reduced F4/80 positive macrophage infiltration in kidney tissue- Decreased kidney TGF-β levels | - ↓ IL-1β- ↓ IL-6- ↓ P-STAT3- ↓ NF-κB activity | nih.govbiogem.it |

Table 2: Pharmacodynamic Effects of Dihydroxythiobinupharidine in a Mouse Model of SARS-CoV-2 Infection

| Animal Model | Key Findings | Implicated Molecular Targets | Reference |

| K18-hACE2 transgenic mice infected with SARS-CoV-2 | - Delayed occurrence of severe clinical outcomes- Lowered viral levels in the lungs- Improved survival rate | - NF-κB- Protein Kinase C (PKCs)- Cathepsins- Topoisomerase 2 | srce.hrresearchgate.netwisdomlib.org |

Advanced Spectroscopic and Analytical Characterization for Dihydroxythiobinupharidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Stereochemical Elucidation of Dihydroxythiobinupharidine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural and stereochemical elucidation of Dihydroxythiobinupharidine. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

In the ¹H NMR spectrum of related Nuphar alkaloids, characteristic signals can be observed. For instance, in compounds with similar quinolizidine (B1214090) ring systems, signals for methyl groups can appear as doublets. researchgate.net The chemical shifts and coupling constants of the protons within the quinolizidine rings are particularly informative for determining the relative stereochemistry of the various chiral centers. The complexity of the spectra often necessitates the use of high-field NMR instruments (e.g., 400 MHz or higher) to achieve the necessary resolution for unambiguous assignment. researchgate.netresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net The chemical shifts of the carbon atoms are sensitive to their local electronic environment and can be used to identify the different functional groups present in Dihydroxythiobinupharidine, such as hydroxyl groups and the thioether linkage. The number of signals in the ¹³C NMR spectrum confirms the number of unique carbon atoms in the molecule, which is essential for verifying the proposed structure.

2D NMR techniques are crucial for piecing together the molecular puzzle. COSY (Correlation Spectroscopy) experiments reveal proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. These correlations are instrumental in establishing the connectivity of the two quinolizidine units through the sulfur atom and in assigning the positions of the hydroxyl groups. The comprehensive analysis of these NMR datasets allows for a detailed elucidation of the relative stereochemistry of Dihydroxythiobinupharidine. nih.gov

Table 1: Representative NMR Spectral Data for Analogous Nuphar Alkaloid Fragments

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-CH₃ | ~1.2 (d) | Not specified |

| Ar-H | ~6.8 (s, d) | Not specified |

| O-CH₃ | ~3.7-3.9 (s) | Not specified |

| C=O | Not specified | ~160 |

| Olefinic C | Not specified | ~145 |

| Methoxy C | Not specified | ~55 |

Note: This table presents generalized data for functional groups found in related alkaloids and is for illustrative purposes. Specific shifts for Dihydroxythiobinupharidine would require experimental data for the pure compound.

Mass Spectrometry (MS) Techniques for Metabolite Profiling and Precise Structural Confirmation of Dihydroxythiobinupharidine

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable in the study of Dihydroxythiobinupharidine as it allows for the precise determination of its molecular formula. nih.govnih.govmdpi.com This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.netijpras.com

In addition to molecular formula determination, MS, especially when coupled with tandem mass spectrometry (MS/MS), provides valuable structural information through fragmentation analysis. nih.gov The fragmentation patterns of Dihydroxythiobinupharidine can reveal the connectivity of the molecule, including the nature of the substituents and the structure of the quinolizidine rings. This information is complementary to NMR data and helps to confirm the proposed structure.

MS is also a key technique for metabolite profiling of Dihydroxythiobinupharidine. nih.govmsmetrix.com When Dihydroxythiobinupharidine is introduced into a biological system, it can be metabolized into various other compounds. Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for separating these metabolites from a complex biological matrix and then identifying them based on their mass spectra. researchgate.net This allows researchers to study the metabolic fate of Dihydroxythiobinupharidine and to identify any potentially active or toxic metabolites.

X-ray Crystallography for Absolute Configuration Determination of Dihydroxythiobinupharidine and Related Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. researchgate.netnih.govspringernature.comnih.gov For a complex molecule like Dihydroxythiobinupharidine with multiple chiral centers, X-ray crystallography can provide an unambiguous assignment of the stereochemistry at each center. researchgate.net

The process involves growing a single crystal of Dihydroxythiobinupharidine or a suitable derivative. nih.gov This crystal is then irradiated with X-rays, and the diffraction pattern produced is analyzed to determine the arrangement of atoms in the crystal lattice. mdpi.com The resulting electron density map can be used to build a detailed three-dimensional model of the molecule.

For the determination of the absolute configuration, the anomalous dispersion of X-rays by the atoms in the crystal is utilized. researchgate.net This effect, which is more pronounced for heavier atoms, allows for the differentiation between a molecule and its mirror image (enantiomer). The structure of thiobinupharidine dihydrobromide dihydrate, a related compound, has been confirmed by X-ray crystallography, providing a basis for understanding the stereochemistry of other Nuphar alkaloids. cdnsciencepub.com The major stereochemical difference between isomers like thiobinupharidine and neothiobinupharidine (B1252859) lies in the orientation of the substituents on the quinolizidine rings. cdnsciencepub.com

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Conformational Analysis of Dihydroxythiobinupharidine

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying the stereochemical and conformational aspects of chiral molecules like Dihydroxythiobinupharidine. nih.govyoutube.com These methods measure the differential interaction of left and right circularly polarized light with a chiral molecule.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. nih.gov The resulting CD spectrum is highly sensitive to the stereochemistry and conformation of the molecule. The absolute configuration of C30 sulfur-containing Nuphar alkaloids has been determined using circular dichroism. acs.org The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the spatial arrangement of chromophores within the molecule. For some alkaloids, a positive Cotton effect at a specific wavelength and a negative effect at another can indicate the orientation of certain structural features, such as a bridge in the molecule. researchgate.net This information is invaluable for assigning the absolute configuration and for studying conformational changes in solution. nih.govarxiv.orgrsc.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD curve is also characteristic of the stereochemistry of a molecule and can be used to determine its absolute configuration. Both CD and ORD are non-destructive techniques that can be performed on small amounts of sample in solution.

Chromatographic Methods for Quantitative Analysis and Purity Assessment of Dihydroxythiobinupharidine in Research Samples

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of Dihydroxythiobinupharidine in various research samples. labmanager.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods. bitesizebio.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like Dihydroxythiobinupharidine. drawellanalytical.com By using an appropriate column and mobile phase, Dihydroxythiobinupharidine can be separated from other components in a mixture, such as other alkaloids from a plant extract. nih.govnih.gov Coupled with a suitable detector, such as a UV-Vis or mass spectrometer detector, HPLC can be used for the quantitative analysis of Dihydroxythiobinupharidine. drawellanalytical.com This is important for determining the concentration of the compound in research samples and for assessing its purity.

Gas Chromatography (GC) is another powerful separation technique, but it is generally limited to volatile and thermally stable compounds. bitesizebio.com For a compound like Dihydroxythiobinupharidine, derivatization may be necessary to increase its volatility and thermal stability before GC analysis.

Cheminformatics and Computational Studies of Dihydroxythiobinupharidine

Molecular Docking and Dynamics Simulations to Predict Dihydroxythiobinupharidine-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a target protein and to analyze the stability of the resulting complex over time. pharmacophorejournal.commdpi.com These methods have been instrumental in identifying and characterizing the interactions between Dihydroxythiobinupharidine and several key biological targets.

One area of significant investigation has been DTBN's potential antiviral activity. In the context of SARS-CoV-2, initial docking studies suggested that DTBN was inactive against the main protease (Mpro). nih.govijpsr.com This led researchers to explore other potential viral targets. Subsequent molecular docking studies predicted that DTBN could bind to the catalytic site of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. nih.gov To further investigate this, 100-nanosecond MD simulations were performed. The simulations indicated the formation of a stable RdRp-DTBN complex. nih.gov Specifically, the hydroxyl group of DTBN was observed to form a persistent hydrogen bond with the amino acid residue Tyr689 of the RdRp enzyme, supporting the hypothesis that RdRp is a potential target for DTBN's antiviral effects. nih.gov

Another class of enzymes investigated as targets for DTBN are the cathepsins, a group of cysteine proteases. Molecular docking analyses were conducted to evaluate the binding of DTBN to the active sites of Cathepsin B, L, and S. ijpsr.comlongdom.org The results, measured by binding energy, indicated a high binding affinity towards Cathepsin S, with lower affinities for Cathepsin B and L. ijpsr.com MD simulations were then used to assess the stability of these protein-ligand complexes. The simulations confirmed that DTBN formed the most stable complex with Cathepsin S, followed by L and B. longdom.org Covalent docking studies further suggested a potential mechanism where the electrophilic sulfur of DTBN's thiaspirane ring is targeted by the nucleophilic cysteine sulfur in the active site of the cathepsins, leading to the formation of a disulfide bond. longdom.org

The interaction of DTBN with Protein Kinase C (PKC) isoforms has also been explored using these computational methods. jocpr.comsrmist.edu.innih.gov Molecular docking was performed to place DTBN into the ATP-binding site of various PKC isoforms. jocpr.comnih.gov The in silico analysis revealed a higher binding score for DTBN with conventional PKC isoforms, specifically PKCα and PKCγ, compared to novel and atypical isoforms. srmist.edu.innih.gov This computational finding was in accordance with in vitro kinase activity assays, which showed that conventional PKCs were more sensitive to inhibition by DTBN. srmist.edu.in

| Target Protein | Computational Method | Key Findings | Interacting Residues/Mechanism |

| SARS-CoV-2 RdRp | Molecular Docking, MD Simulation (100 ns) | DTBN docks to the catalytic site; forms a stable complex. nih.gov | H-bond between DTBN hydroxy group and Tyr689. nih.gov |

| SARS-CoV-2 Mpro | Molecular Docking | Inactive; mismatch in binding conformation. ijpsr.comlongdom.org | N/A |

| Cathepsin S | Molecular Docking, MD Simulation, Covalent Docking | Highest binding affinity and most stable complex among tested cathepsins. ijpsr.comlongdom.org | Potential disulfide bond formation with active site Cysteine. longdom.org |

| Cathepsin L | Molecular Docking, MD Simulation | Moderate binding affinity and stability. ijpsr.comlongdom.org | Potential disulfide bond formation with active site Cysteine. longdom.org |

| Cathepsin B | Molecular Docking, MD Simulation | Lowest binding affinity among tested cathepsins. ijpsr.comlongdom.org | Potential disulfide bond formation with active site Cysteine. longdom.org |

| PKCα (conventional) | Molecular Docking | High binding score in the ATP-binding site. srmist.edu.innih.gov | Interaction with the kinase domain. srmist.edu.in |

| PKCγ (conventional) | Molecular Docking | High binding score in the ATP-binding site. srmist.edu.innih.gov | Interaction with the kinase domain. srmist.edu.in |

| Other PKC Isoforms | Molecular Docking | Lower binding scores compared to conventional PKCs. nih.gov | Interaction with the kinase domain. srmist.edu.in |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dihydroxythiobinupharidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors—physicochemical properties such as lipophilicity, electronics, and sterics—QSAR models can predict the activity of new, unsynthesized compounds. nih.govjocpr.com This predictive capability is highly valuable in drug discovery for optimizing lead compounds to enhance efficacy and reduce potential toxicity. jocpr.com

A comprehensive search of the scientific literature indicates that, to date, no specific QSAR studies have been published for Dihydroxythiobinupharidine or its derivatives. The development of such models requires a dataset of structurally related analogs with corresponding, consistently measured biological activity data (e.g., IC50 values).

While no specific models for DTBN exist, the principles of QSAR could be highly beneficial for future research on this class of alkaloids. For instance, if a series of DTBN derivatives were synthesized and tested against a specific target, such as Cathepsin S or PKCα, a QSAR model could be developed. This model could help elucidate the structural requirements for potent inhibitory activity. For example, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could generate contour maps. ijpsr.com These maps would visualize regions where modifications to the DTBN scaffold—such as adding bulky, hydrophobic, or hydrogen-bonding groups—would likely increase or decrease biological activity. Such insights would provide a rational basis for the design of new, more potent, and selective DTBN analogs, accelerating the drug discovery process.

In Silico Prediction and Validation of Pharmacological Targets and Interaction Profiles for Dihydroxythiobinupharidine

In silico target prediction has become a crucial first step in understanding the mechanism of action for natural products, which often exhibit polypharmacology—the ability to interact with multiple biological targets. wjbphs.com These computational approaches use the structure of a small molecule to screen against databases of known protein targets, predicting potential interactions based on ligand-based or receptor-based similarity. wjbphs.com

For Dihydroxythiobinupharidine, computational predictions and subsequent experimental validations have revealed that it is a pleiotropic molecule, meaning it acts on multiple cellular targets. nih.govwjbphs.com This multi-targeted profile likely contributes to its broad range of observed biological activities, including anti-inflammatory and antiviral effects. nih.govwjbphs.com

Early research into the bioactivity of extracts from Nuphar lutea pointed towards an anti-inflammatory effect through the downregulation of NF-κB. nih.gov Subsequent computational and experimental work on the purified DTBN has helped to identify a more extensive interaction profile. In silico docking studies, as detailed previously, have predicted and supported its interaction with targets like SARS-CoV-2 RdRp, various cathepsins, and PKC isoforms. nih.govijpsr.comsrmist.edu.in

The predictions from these computational studies have often been followed by in vitro validation. For example, the in silico prediction that DTBN would bind more strongly to conventional PKC isoforms was confirmed through kinase activity assays, which showed greater inhibition of PKCα and PKCγ. srmist.edu.innih.gov Similarly, the computational ranking of DTBN's affinity for Cathepsin S > L > B was corroborated by in vitro inhibition assays, which yielded IC50 values of 3.2 µM for Cathepsin S, 13.2 µM for Cathepsin L, and a much higher 1359.4 µM for Cathepsin B. ijpsr.com In contrast, the prediction that DTBN would be inactive against SARS-CoV-2 Mpro was also confirmed experimentally. ijpsr.com

| Predicted/Validated Target | In Silico Method Used | Key In Silico Finding | Experimental Validation |

| Protein Kinase C (PKC) Isoforms | Molecular Docking | Higher binding affinity for conventional isoforms (PKCα, PKCγ). srmist.edu.innih.gov | Confirmed by in vitro kinase assays showing preferential inhibition. srmist.edu.in |

| Cathepsin S | Molecular Docking, MD Simulation | Highest binding affinity and stability among tested cathepsins. ijpsr.comlongdom.org | Confirmed by in vitro inhibition assay (IC50 = 3.2 µM). ijpsr.com |

| Cathepsin L | Molecular Docking, MD Simulation | Moderate binding affinity. ijpsr.comlongdom.org | Confirmed by in vitro inhibition assay (IC50 = 13.2 µM). ijpsr.com |

| SARS-CoV-2 Mpro | Molecular Docking | Predicted to be inactive. ijpsr.com | Confirmed by in vitro inhibition assay (inactive). ijpsr.com |

| SARS-CoV-2 RdRp | Molecular Docking, MD Simulation | Predicted stable binding at the catalytic site. nih.gov | Supported by in vitro and in vivo antiviral activity against SARS-CoV-2. nih.gov |

| Topoisomerase 2 | N/A (Identified in previous work) | N/A | Previously identified as a target. nih.govwjbphs.com |

| NF-κB Pathway | N/A (Identified in previous work) | N/A | Previously shown to be downregulated by Nuphar extracts. nih.gov |

Future Research Directions and Conceptual Therapeutic Potential of Dihydroxythiobinupharidine

Emerging Methodologies and Innovative Technologies in Dihydroxythiobinupharidine Research

The exploration of Dihydroxythiobinupharidine's therapeutic potential is increasingly benefiting from a range of emerging methodologies and innovative technologies. These advancements are crucial for elucidating its mechanisms of action, identifying new therapeutic targets, and optimizing its properties.

One of the key emerging areas is the extensive use of in silico techniques . Computational approaches such as molecular docking have been instrumental in predicting the binding affinities and interaction of Dihydroxythiobinupharidine with various protein targets. For instance, molecular docking studies have been employed to understand its interaction with the kinase domain of Protein Kinase C (PKC) isoforms and its potential as an inhibitor of SARS-CoV-2's RNA-dependent RNA polymerase (RdRp). nih.govnih.govnih.gov Furthermore, homology modeling is utilized to generate three-dimensional structures of protein targets when experimental structures are unavailable, facilitating a deeper understanding of potential drug-target interactions. nih.gov Molecular dynamics simulations also play a role in assessing the stability of the Dihydroxythiobinupharidine-protein complexes over time.

In addition to computational methods, advanced analytical techniques are pivotal for the isolation, purification, and characterization of Dihydroxythiobinupharidine and its derivatives. While specific applications to this compound are not detailed in the provided search results, the field of natural product research relies heavily on techniques like high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy for detailed structural elucidation. taylorfrancis.com These methods are essential for ensuring the purity and correct identification of the compound, which is a fundamental prerequisite for accurate biological testing.

Novel biological screening methods , such as high-throughput screening (HTS), offer the potential to rapidly assess the activity of Dihydroxythiobinupharidine against a wide array of biological targets. mdpi.com HTS allows for the screening of large compound libraries, and while not explicitly mentioned in the context of Dihydroxythiobinupharidine, its application could uncover previously unknown biological activities and therapeutic potentials of this natural product. mdpi.comresearchgate.net Cell-based assays, which form a significant part of HTS, can provide valuable insights into the compound's effects in a more biologically relevant context. mdpi.com

The following table summarizes some of the key emerging methodologies and their potential applications in Dihydroxythiobinupharidine research:

| Methodology | Application in Dihydroxythiobinupharidine Research |

| In Silico Modeling | - Predicting binding affinity and interactions with protein targets (e.g., PKC, RdRp) nih.govnih.govnih.gov- Generating 3D structures of target proteins through homology modeling nih.gov- Assessing the stability of ligand-protein complexes via molecular dynamics simulations |

| Advanced Analytical Techniques | - Isolation and purification from natural sources- Structural elucidation and characterization of Dihydroxythiobinupharidine and its derivatives (e.g., HPLC, MS, NMR) taylorfrancis.com |

| High-Throughput Screening (HTS) | - Rapidly screening for new biological activities against diverse targets mdpi.com- Identifying novel therapeutic applications for Dihydroxythiobinupharidine and its analogs researchgate.net |

Dihydroxythiobinupharidine as a Scaffold for Novel Drug Discovery and Development

The unique chemical structure of Dihydroxythiobinupharidine makes it an attractive scaffold for the discovery and development of novel drugs. Its inherent biological activities provide a strong starting point for medicinal chemistry efforts aimed at creating new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

The concept of using natural products as scaffolds is a well-established strategy in drug discovery. researchgate.net These molecules have evolved over millennia to interact with biological systems, often possessing complex and unique three-dimensional structures that are not readily accessible through synthetic chemistry. Dihydroxythiobinupharidine, as a dimeric sesquiterpene thioalkaloid, represents such a privileged scaffold.

A crucial aspect of utilizing Dihydroxythiobinupharidine as a scaffold involves the synthesis of derivatives and the subsequent evaluation of their structure-activity relationships (SAR) . By systematically modifying different parts of the molecule, researchers can identify which functional groups are essential for its biological activity and which can be altered to enhance its therapeutic properties. mdpi.comrsc.org This process can lead to the development of analogs with:

Increased potency: Modifications can enhance the binding affinity of the compound to its target.

Improved selectivity: Changes to the molecular structure can reduce off-target effects, leading to a better safety profile.

Enhanced pharmacokinetic properties: Alterations can improve absorption, distribution, metabolism, and excretion (ADME) characteristics, making the compound more suitable for clinical development.

The pleiotropic nature of Dihydroxythiobinupharidine, meaning it interacts with multiple targets, offers both opportunities and challenges. nih.gov While this can be beneficial for treating complex diseases with multiple underlying factors, it can also lead to unwanted side effects. Medicinal chemistry efforts can focus on designing derivatives that retain the desired activities while minimizing or eliminating interactions with targets associated with adverse effects.

The following table outlines the potential of Dihydroxythiobinupharidine as a scaffold for drug discovery:

| Aspect | Description |

| Privileged Scaffold | The unique and complex chemical structure of Dihydroxythiobinupharidine provides a novel starting point for drug design. researchgate.net |

| Synthesis of Derivatives | Chemical modifications of the Dihydroxythiobinupharidine core can lead to the creation of a library of new compounds with potentially improved properties. mdpi.comrsc.org |

| Structure-Activity Relationship (SAR) Studies | Systematic evaluation of the biological activity of derivatives helps to understand the relationship between chemical structure and therapeutic effect, guiding further optimization. mdpi.comrsc.org |

| Optimization of Properties | Medicinal chemistry efforts can focus on improving potency, selectivity, and pharmacokinetic profiles of Dihydroxythiobinupharidine-based compounds. |

Challenges and Opportunities in Advancing Dihydroxythiobinupharidine Research

The advancement of Dihydroxythiobinupharidine from a promising natural product to a clinically viable therapeutic agent is accompanied by a set of challenges and opportunities.

Challenges:

A significant hurdle in natural product-based drug discovery is ensuring a sustainable and scalable supply of the compound. ijpsjournal.comnih.gov The isolation of Dihydroxythiobinupharidine from its natural source, the water lily Nuphar lutea, can be a complex and low-yielding process. nih.govnih.gov Developing a commercially viable synthetic route or utilizing synthetic biology approaches to produce the compound in larger quantities will be crucial for its further development.

Another challenge lies in the complexity of its biological activity . As a pleiotropic molecule, Dihydroxythiobinupharidine interacts with multiple cellular targets. nih.gov While this can be advantageous, it also complicates the elucidation of its precise mechanism of action for a specific therapeutic effect and may lead to off-target effects. nih.gov A thorough understanding of its polypharmacology is necessary to predict and mitigate potential adverse effects.

Furthermore, like many natural products, Dihydroxythiobinupharidine may face challenges related to its physicochemical properties , such as solubility and bioavailability, which can impact its efficacy as a drug. ijpsjournal.com Medicinal chemistry efforts will be needed to optimize these properties to ensure adequate drug exposure at the target site.